Brain Penetration Benchmark: Human CSF Exposure Data Differentiates UE2343 from Non-Penetrant 11β-HSD1 Analogs
UE2343 achieves a peak concentration in human cerebrospinal fluid (CSF) that is ninefold higher than its in vitro IC50 for 11β-HSD1 inhibition [1]. This directly contrasts with many 11β-HSD1 inhibitors that, despite high in vitro potency, exhibit negligible brain exposure due to P-glycoprotein (P-gp) efflux or poor passive permeability [2]. The CSF-to-free plasma ratio of 33% quantifies its ability to cross the blood-brain barrier and engage the central target at therapeutically relevant concentrations [1].
| Evidence Dimension | Human CSF-to-free plasma concentration ratio |
|---|---|
| Target Compound Data | CSF concentration = 33% of free plasma concentration; CSF Cmax > IC50 by 9-fold |
| Comparator Or Baseline | Class baseline: Many 11β-HSD1 inhibitors exhibit low or undetectable CNS exposure due to efflux (P-gp substrate liability) |
| Quantified Difference | UE2343 CSF Cmax / IC50 = 9; CSF/free plasma ratio = 0.33 |
| Conditions | Healthy human subjects following multiple oral doses; CSF sampled via lumbar puncture |
Why This Matters
For studies requiring central target engagement (e.g., Alzheimer's disease or cognitive impairment models), procurement of a compound with validated human brain penetration avoids the experimental failure and resource waste associated with peripherally restricted or effluxed analogs.
- [1] Webster SP, et al. Selection and early clinical evaluation of the brain-penetrant 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor UE2343 (Xanamem™). Br J Pharmacol. 2017;174(5):396-408. View Source
- [2] Di Vincenzo M, et al. Role of 11β-Hydroxysteroid Dehydrogenase and Mineralocorticoid Receptor on Alzheimer's Disease Onset: A Systematic Review. Int J Mol Sci. 2025;26(3):1357. View Source
